(Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
Overview
Description
(Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a cyclohexylamino group, a furan ring, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Enone Intermediate: The initial step involves the condensation of furan-2-carbaldehyde with an appropriate ketone to form the enone intermediate. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.
Amination Reaction: The enone intermediate is then reacted with cyclohexylamine under mild conditions to introduce the cyclohexylamino group.
Coupling with 4-Methylbenzoyl Chloride: The final step involves the coupling of the amine intermediate with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
Reduction: The enone moiety can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interaction with specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The cyclohexylamino group and the furan ring are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)benzamide
- N-(3-(Cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-chlorobenzamide
- N-(3-(Cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide
Uniqueness
What sets (Z)-N-(3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the 4-methyl group on the benzamide moiety may enhance its binding affinity to certain biological targets, potentially leading to more potent biological effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[(Z)-3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-9-11-16(12-10-15)20(24)23-19(14-18-8-5-13-26-18)21(25)22-17-6-3-2-4-7-17/h5,8-14,17H,2-4,6-7H2,1H3,(H,22,25)(H,23,24)/b19-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPNRWYQQCKPJN-RGEXLXHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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